2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic compound featuring multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst.
Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and signaling pathways involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Known for their broad range of biological activities.
Isoxazole Derivatives: Noted for their therapeutic potential in various diseases.
Quinolone Derivatives: Widely used in medicinal chemistry for their antimicrobial properties.
Uniqueness
2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one stands out due to its unique combination of heterocyclic rings, which may confer distinct chemical and biological properties not observed in other similar compounds.
Properties
IUPAC Name |
2-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O2/c1-13-11-14(2)25(21-13)19-5-6-20(27)26(22-19)17-7-9-24(10-8-17)12-18-15(3)23-28-16(18)4/h5-6,11,17H,7-10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZSEADKIUWPFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCN(CC3)CC4=C(ON=C4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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